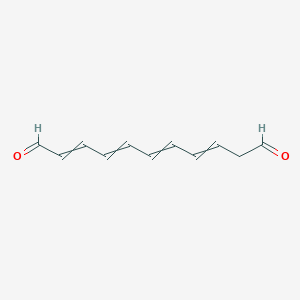
Undeca-2,4,6,8-tetraenedial
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Undeca-2,4,6,8-tetraenedial is an organic compound with the molecular formula C11H12O2 It is characterized by the presence of four conjugated double bonds and two aldehyde groups
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of undeca-2,4,6,8-tetraenedial can be achieved through several methods. One common approach involves the oxidative cleavage of polyunsaturated hydrocarbons. For instance, the compound can be synthesized by the oxidation of undeca-2,4,6,8-tetraene using reagents such as ozone (O3) followed by reductive workup with zinc (Zn) and acetic acid (CH3COOH) .
Industrial Production Methods
Industrial production of this compound typically involves large-scale oxidation processes. These processes are optimized for high yield and purity, often utilizing continuous flow reactors and advanced catalytic systems to ensure efficient conversion of starting materials.
Analyse Chemischer Reaktionen
Types of Reactions
Undeca-2,4,6,8-tetraenedial undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to form carboxylic acids.
Reduction: Reduction of the aldehyde groups can yield the corresponding alcohols.
Substitution: The double bonds in the compound can participate in electrophilic and nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are commonly used.
Reduction: Sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are typical reducing agents.
Substitution: Halogens (e.g., Br2) and other electrophiles can be used under controlled conditions.
Major Products Formed
Oxidation: Formation of undeca-2,4,6,8-tetraenoic acid.
Reduction: Formation of undeca-2,4,6,8-tetraenediol.
Substitution: Formation of halogenated derivatives.
Wissenschaftliche Forschungsanwendungen
Undeca-2,4,6,8-tetraenedial has several applications in scientific research:
Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.
Biology: Studied for its potential antimicrobial and cytotoxic properties.
Industry: Utilized in the production of polymers and other advanced materials.
Wirkmechanismus
The mechanism of action of undeca-2,4,6,8-tetraenedial involves its interaction with biological molecules. The compound can form covalent bonds with nucleophilic sites in proteins and nucleic acids, leading to alterations in their structure and function. This reactivity is primarily due to the presence of the conjugated aldehyde groups, which can undergo nucleophilic addition reactions.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Undeca-2,4,6,8-tetraene: Similar structure but lacks the aldehyde groups.
Undeca-2,4,6-trienoic acid: Contains three double bonds and a carboxylic acid group.
Uniqueness
Undeca-2,4,6,8-tetraenedial is unique due to its combination of conjugated double bonds and aldehyde groups, which confer distinct chemical reactivity and potential biological activity. This makes it a valuable compound for various applications in research and industry.
Eigenschaften
CAS-Nummer |
63792-09-6 |
|---|---|
Molekularformel |
C11H12O2 |
Molekulargewicht |
176.21 g/mol |
IUPAC-Name |
undeca-2,4,6,8-tetraenedial |
InChI |
InChI=1S/C11H12O2/c12-10-8-6-4-2-1-3-5-7-9-11-13/h1-8,10-11H,9H2 |
InChI-Schlüssel |
YLIJOIHXHLNARJ-UHFFFAOYSA-N |
Kanonische SMILES |
C(C=CC=CC=CC=CC=O)C=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



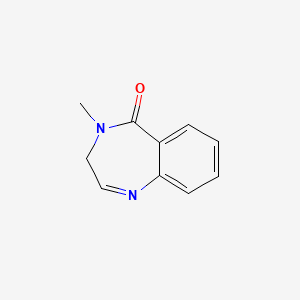


silane](/img/structure/B14508209.png)
![1,1',3,3',6,6',7,7'-Octahydro-2H,2'H-[6,6'-bipurine]-2,2'-dione](/img/structure/B14508215.png)
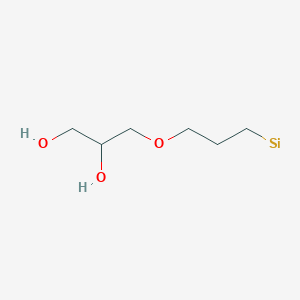

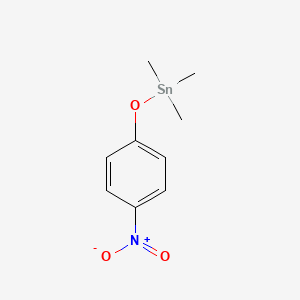
![2-[3-(2-Chlorobenzoyl)phenoxy]-2-methylpropanoic acid](/img/structure/B14508234.png)
![2,6-Dimethyl-1-(2-{[(propan-2-yl)oxy]sulfonyl}ethyl)pyridin-1-ium chloride](/img/structure/B14508240.png)
![Ethyl [chloro(isocyanato)methyl]phosphonochloridate](/img/structure/B14508243.png)
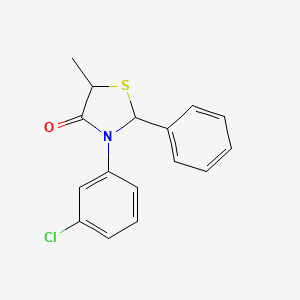
![4-Methyl-2-[2-(4-nitrophenyl)ethenyl]-1,3-dioxolane](/img/structure/B14508257.png)
